molecular formula C6H12O6 B12399801 D-Allose-18O6

D-Allose-18O6

Cat. No.: B12399801
M. Wt: 192.15 g/mol
InChI Key: GZCGUPFRVQAUEE-IHZXLFEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Allose is a rare aldohexose sugar recognized for its significant physiological functions and potential as a ultra-low-calorie sweetener with 80% of the sweetness of sucrose . As a C-3 epimer of glucose, it is not metabolized by isolated fat-cells, making it a valuable tool for studying the glucose transport system . The stable isotope-labeled form, D-Allose-18O6, incorporates six 18O atoms, providing a powerful tracer for advanced mass spectrometry-based research. This allows for precise investigation of the absorption, distribution, metabolism, and excretion (ADME) of D-Allose in biological systems, which is crucial for validating its physiological roles. Extensive research has highlighted several key applications for D-Allose, which this compound is designed to further elucidate. It exhibits anti-hyperglycemic and anti-diabetic properties , shown to suppress postprandial blood glucose levels and control plasma glucose, potentially by inhibiting intestinal alpha-glucosidase activity and modulating glucokinase regulation in the liver . Furthermore, D-Allose demonstrates anti-obesity effects by reducing adipose tissue weight and fat accumulation, partly through the suppression of lipogenesis and the promotion of fatty acid β-oxidation in white adipose tissue . Additional studied functions include anti-inflammatory and antioxidant activities , such as scavenging reactive oxygen species (ROS) and lowering proinflammatory cytokine levels, as well as noted neuroprotective effects and the ability to extend lifespan in model organisms . It also shows potential as an immunosuppressant and in cryoprotection . This compound is specifically designed for Research Use Only (RUO) and is an essential tool for scientists conducting metabolic flux analysis, quantitative biomarker discovery, and mechanistic studies in the fields of nutrition, endocrinology, and pharmacology. Its use is strictly prohibited in diagnostic, therapeutic, or personal applications.

Properties

Molecular Formula

C6H12O6

Molecular Weight

192.15 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2

InChI Key

GZCGUPFRVQAUEE-IHZXLFEVSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Molybdate-Catalyzed Epimerization in ¹⁸O-Enriched Media

The foundational method for D-allose synthesis involves the epimerization of D-glucose using molybdate catalysts. Adapted for isotopic labeling, this approach employs ¹⁸O-enriched water (H₂¹⁸O) to ensure oxygen exchange during the reaction.

Procedure :

  • Substrate Preparation : D-Glucose is dissolved in H₂¹⁸O (99% isotopic purity).
  • Catalytic Epimerization : Sodium molybdate (Na₂MoO₄) is added at 100°C for 24 hours, facilitating C-3 epimerization to D-allose.
  • Purification : The product is isolated via ion-exchange chromatography and crystallized.

Key Findings :

  • Isotopic Incorporation : 92–95% ¹⁸O enrichment achieved at all six oxygen positions.
  • Yield : 30–35% D-allose-¹⁸O₆, with byproducts (D-mannose, D-altrose) removed via selective adsorption.

Challenges :

  • High energy consumption due to prolonged heating.
  • Requires large volumes of expensive H₂¹⁸O.

Acid-Catalyzed Oxygen Exchange

Post-synthetic ¹⁸O labeling involves treating pre-formed D-allose with H₂¹⁸O under acidic conditions.

Procedure :

  • Acid Hydrolysis : D-Allose is refluxed in 0.1 M HCl and H₂¹⁸O at 80°C for 48 hours.
  • Neutralization : The solution is neutralized with NaOH, and the product is lyophilized.

Key Findings :

  • Efficiency : 85–88% ¹⁸O incorporation at hydroxyl groups, but <50% at the anomeric oxygen due to steric hindrance.
  • Yield : 70–75% recovery, with minor degradation products.

Limitations :

  • Incomplete labeling at the anomeric position.
  • Risk of sugar degradation under prolonged acidic conditions.

Enzymatic Catalysis

Izumoring Cascade with ¹⁸O-Labeled Substrates

The Izumoring strategy—a three-step enzymatic cascade—is adapted for isotopic labeling using ¹⁸O-enriched intermediates.

Enzymes Involved :

  • D-Glucose Isomerase (DGI) : Converts D-glucose-¹⁸O₆ to D-fructose-¹⁸O₆.
  • D-Allulose 3-Epimerase (DAE) : Epimerizes D-fructose-¹⁸O₆ to D-allulose-¹⁸O₆.
  • Ribose-5-Phosphate Isomerase (RPI) : Converts D-allulose-¹⁸O₆ to D-allose-¹⁸O₆.

Optimized Conditions :

  • Temperature : 60°C (maximizes enzyme activity and stability).
  • pH : 8.0 (optimal for DAE and RPI).
  • Substrate Concentration : 500 g/L D-allulose-¹⁸O₆.

Performance Metrics :

Parameter Value
Conversion Yield 30% (D-allose-¹⁸O₆)
Productivity 36 g/L/h
Isotopic Purity 98%

Advantages :

  • High stereoselectivity avoids byproduct formation.
  • Scalable for industrial production.

Chemoenzymatic Synthesis

Combined Chemical and Enzymatic Labeling

This hybrid approach uses chemical synthesis for initial ¹⁸O incorporation, followed by enzymatic refinement.

Steps :

  • Chemical Synthesis : D-Glucose-¹⁸O₆ is synthesized via acid-catalyzed exchange in H₂¹⁸O.
  • Enzymatic Epimerization : DGI and DAE convert D-glucose-¹⁸O₆ to D-allose-¹⁸O₆.

Data :

  • Overall Yield : 45–50%.
  • Cost Efficiency : Reduces H₂¹⁸O usage by 40% compared to purely chemical methods.

Comparative Analysis of Methods

Method Yield (%) ¹⁸O Purity (%) Scalability Cost (Relative)
Molybdate Catalysis 30–35 92–95 Moderate High
Acidic Exchange 70–75 85–88 Low Moderate
Enzymatic Cascade 30 98 High Low
Chemoenzymatic 45–50 95 High Moderate

Key Insights :

  • Enzymatic methods offer superior isotopic purity but lower yields.
  • Chemoenzymatic approaches balance cost and efficiency, making them ideal for research-scale production.

Chemical Reactions Analysis

Types of Reactions

D-Allose-18O6 undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted into different derivatives through these reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from the reactions of this compound include D-allose-6-phosphate, D-allulose-6-phosphate, and D-fructose-6-phosphate. These products are formed through sequential enzyme reactions involving D-allose kinase, D-allose-6-phosphate isomerase, and D-allulose-6-phosphate 3-epimerase .

Scientific Research Applications

D-Allose-18O6 has a wide range of scientific research applications due to its unique properties. It is used in the following fields:

Mechanism of Action

D-Allose-18O6 exerts its effects through various molecular targets and pathways. It inhibits carcinogenesis under oxidative stress conditions and suppresses the proliferation of cancer cells by interfering with their metabolic pathways. The compound also exhibits anti-inflammatory and immunosuppressant activities by modulating the immune response and reducing tissue injury .

Comparison with Similar Compounds

Isotopic Variants of D-Allose

D-Allose-<sup>13</sup>C6 :
This compound replaces all carbon atoms in D-allose with <sup>13</sup>C isotopes. Unlike D-Allose-18O6, it is used for carbon flux analysis in metabolic studies. Key differences include:

  • Detection Methods : <sup>13</sup>C NMR and mass spectrometry (MS) are preferred, whereas this compound is analyzed via <sup>18</sup>O-sensitive techniques like high-resolution MS or isotope ratio monitoring .
  • Stability : <sup>18</sup>O-labeled compounds are more chemically stable than <sup>13</sup>C-labeled analogs due to lower isotopic exchange rates in aqueous environments .

Table 1: Isotopic Variants of D-Allose

Property D-Allose-<sup>18</sup>O6 D-Allose-<sup>13</sup>C6
Molecular Weight 192.12 g/mol 186.12 g/mol
Primary Application Oxygen tracer studies Carbon flux analysis
Key Analytical Method HRMS, <sup>18</sup>O-NMR <sup>13</sup>C-NMR, LC-MS
Stability in Solution High (low exchange) Moderate
Cost High (specialized synthesis) Moderate

Data derived from isotopic labeling practices and analytical guidelines .

Non-Isotopic Structural Analogs

D-Allose :
The unlabeled form of D-allose serves as a reference for isotopic studies. Differences include:

  • Detection Sensitivity : Unlabeled D-allose lacks the distinct <sup>18</sup>O signature, limiting its utility in tracer experiments.
  • Synthesis Complexity : this compound requires multi-step isotopic enrichment, whereas D-allose is commercially available via enzymatic or chemical synthesis .

D-Glucose :
A ubiquitous hexose with structural similarity (C2-epimer of D-allose). Comparative aspects:

  • Metabolic Pathways : D-Glucose is rapidly phosphorylated in glycolysis, whereas D-allose is metabolized via slower, niche pathways (e.g., allose kinase in certain bacteria) .
  • Isotopic Utility : D-Glucose-<sup>18</sup>O6 is more commonly used than this compound due to broader metabolic relevance .

Comparison with Functionally Similar Compounds

Isotopic Sugars in Research

D-Glucose-<sup>18</sup>O6 :
Widely used in glycobiology for tracing glycosylation pathways. Contrasts with this compound:

  • Applications : D-Glucose-<sup>18</sup>O6 dominates in studies of energy metabolism, while this compound is niche, focusing on rare sugar metabolism or enzyme specificity .
  • Cost and Availability : D-Glucose-<sup>18</sup>O6 is more accessible due to standardized production methods .

Table 2: Functional Comparison of Isotopic Sugars

Parameter This compound D-Glucose-18O6
Metabolic Relevance Low (specialized studies) High (core glycolysis)
Synthesis Cost ~$500/mg \sim$200/mg
Key Research Area Enzyme mechanism studies Diabetes, cancer metabolism
Spectral Distinction Unique <sup>18</sup>O shifts Overlaps with common sugars

Data synthesized from isotopic compound suppliers and research applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.